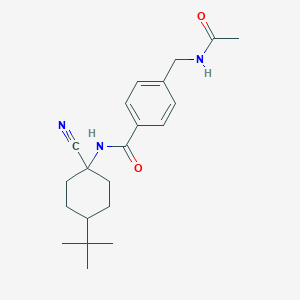
4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide, also known as ACBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of benzamide derivatives and is known for its unique structure and properties.
Mécanisme D'action
The mechanism of action of 4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide involves its interaction with the CB1 receptor. CB1 receptors are widely distributed in the central nervous system and are involved in various physiological processes such as pain sensation, appetite regulation, and mood modulation. 4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide binds to a specific site on the CB1 receptor and enhances its activity in the presence of an agonist. This results in increased signaling through the CB1 receptor and the downstream effects associated with it (Busquets-Garcia et al., 2018).
Biochemical and Physiological Effects:
4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to enhance the activity of CB1 receptors, resulting in increased signaling through the receptor. This has been associated with anxiolytic and antidepressant effects in animal models (Lafuente et al., 2019). 4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide has also been found to modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in various physiological processes (Busquets-Garcia et al., 2018).
Avantages Et Limitations Des Expériences En Laboratoire
4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide has several advantages for lab experiments. It has a unique structure and properties that make it an interesting compound for research. It has been shown to selectively bind to the CB1 receptor and act as a positive allosteric modulator, which makes it a useful tool for studying the CB1 receptor and its downstream effects. However, 4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide also has some limitations. It has been found to have low solubility in water, which can make it difficult to work with in certain experimental conditions (Zhang et al., 2019).
Orientations Futures
There are several future directions for research on 4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide. One direction is to further investigate its potential as an anxiolytic and antidepressant agent. Another direction is to study its effects on other physiological processes such as pain sensation and appetite regulation. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide, as well as its potential toxicity and side effects (Lafuente et al., 2019).
Conclusion:
4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide (4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide) is a chemical compound that has potential applications in scientific research. Its unique structure and properties make it an interesting compound for studying the cannabinoid receptor type 1 (CB1) and its downstream effects. 4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide has been found to have anxiolytic and antidepressant effects in animal models and has modulatory effects on neurotransmitter release. However, further research is needed to fully understand its potential as a therapeutic agent and its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of 4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide involves several steps. The first step involves the reaction of 4-tert-butyl-1-cyanocyclohexane with benzoyl chloride in the presence of a base to form N-(4-tert-butyl-1-cyanocyclohexyl)benzamide. This intermediate is then reacted with acetic anhydride and sodium acetate to form 4-(acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide (4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide) (Zhang et al., 2019).
Applications De Recherche Scientifique
4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide has been found to have potential applications in scientific research. It has been shown to selectively bind to the cannabinoid receptor type 1 (CB1) and act as a positive allosteric modulator. This means that it enhances the activity of CB1 receptors in the presence of an agonist (Busquets-Garcia et al., 2018). 4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide has also been found to have anxiolytic and antidepressant effects in animal models (Lafuente et al., 2019).
Propriétés
IUPAC Name |
4-(acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-15(25)23-13-16-5-7-17(8-6-16)19(26)24-21(14-22)11-9-18(10-12-21)20(2,3)4/h5-8,18H,9-13H2,1-4H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPUUECVKMOTEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)NC2(CCC(CC2)C(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetamidomethyl)-N-(4-tert-butyl-1-cyanocyclohexyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

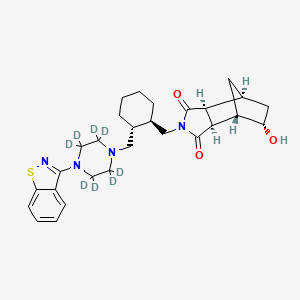
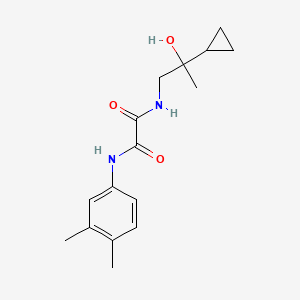
![N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide](/img/structure/B2491200.png)
![ethyl 2-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491201.png)
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2491203.png)
![3-(4-(tert-butyl)phenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2491204.png)
![3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B2491207.png)
![1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2491210.png)
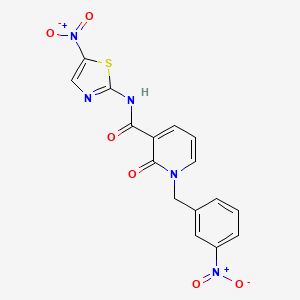
![3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2491213.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2491215.png)
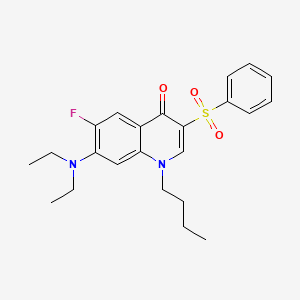
![Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate](/img/structure/B2491218.png)
